3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan
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Overview
Description
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan is a complex organic compound belonging to the morphinan class. This compound is characterized by its unique structure, which includes methoxy groups at the 3 and 4 positions, a hydroxyl group at the 14 position, and an oxo group at the 6 position. It is a derivative of morphine and has significant implications in medicinal chemistry, particularly in the development of opioid antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan typically involves multiple steps, starting from simpler morphinan derivatives. One of the key steps in its synthesis is the selective N-demethylation of a 14-hydroxymorphinan precursor. This process can be achieved through various methods, including the use of hazardous chemicals like cyanogen bromide or chloroformates. recent advancements have introduced more sustainable and mild procedures, such as anodic oxidation of the tertiary amine .
Industrial Production Methods
Industrial production of this compound often relies on large-scale chemical synthesis, utilizing the most efficient and cost-effective methods available. The use of electrochemical N-demethylation has been highlighted as a promising approach due to its reagent- and catalyst-free nature, which reduces the environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group at the 6 position.
Substitution: Methoxy groups at the 3 and 4 positions can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts and specific conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more hydroxylated derivatives, while reduction can yield compounds with altered functional groups at the 6 position .
Scientific Research Applications
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various opioid antagonists.
Biology: The compound is studied for its interactions with biological receptors and its potential therapeutic effects.
Medicine: It plays a crucial role in the development of drugs for pain management and addiction treatment.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan involves its interaction with opioid receptors in the brain and nervous system. The compound acts as an antagonist, blocking the effects of opioid agonists and preventing the activation of these receptors. This action is mediated through the binding of the compound to the receptor sites, inhibiting the signaling pathways involved in pain perception and addiction .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-17-methylmorphinan-6,14-diol: This compound shares a similar structure but has additional hydroxyl groups at the 6 and 14 positions.
Uniqueness
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan is unique due to its specific substitution pattern and its role as an opioid antagonist. Its ability to selectively block opioid receptors makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
5140-32-9 |
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Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1R,9R,10S)-10-hydroxy-3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C19H25NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,15,22H,6-11H2,1-3H3/t15-,18-,19-/m1/s1 |
InChI Key |
VCBKOGTZQNFBOT-ATZDWAIDSA-N |
Isomeric SMILES |
CN1CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)OC)O |
Canonical SMILES |
CN1CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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